molecular formula C11H4ClF3N2O B1416318 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile CAS No. 1019353-39-9

4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile

Cat. No. B1416318
CAS RN: 1019353-39-9
M. Wt: 272.61 g/mol
InChI Key: WJYDWBVLWFLZBG-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile (4-C6-TFMQ-3-CN) is an organic compound that has been studied for its various applications in scientific research. It is a member of the quinoline family, which is composed of heterocyclic compounds with a bicyclic structure. 4-C6-TFMQ-3-CN has a range of properties that make it an attractive compound for scientific research, including its solubility in both organic and aqueous solvents, its stability in air, and its ability to react with a variety of other compounds.

Scientific Research Applications

Spectroscopic Characterization and Computational Analysis

Research on quinoline derivatives, closely related to 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile, includes studies on their molecular structure and spectroscopic characterization. For instance, a study on 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) and related compounds utilized DFT calculations to determine structural parameters and spectroscopic characteristics. These analyses help in understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan et al., 2016).

Photovoltaic Properties and Device Fabrication

Quinoline derivatives have been explored for their photovoltaic properties. A study on quinoline derivatives such as Ph-HPQ and Ch-HPQ demonstrated their potential in organic–inorganic photodiode fabrication. These findings highlight the utility of quinoline derivatives in the development of photovoltaic devices and their role in renewable energy technology (Zeyada et al., 2016).

Optical Properties for Thin Films

The structural and optical properties of quinoline derivative thin films have also been studied. For example, research on 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and similar compounds reveals information about their optical properties and potential applications in various fields, including electronics and photonics (Zeyada et al., 2016).

Synthesis and Chemical Reactivity

The synthesis of various quinoline derivatives is a significant area of study. For example, research on the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline provides insights into the methods and yields involved in creating these compounds, which is crucial for further applications in different scientific domains (You Qidong, 2009).

Medical Applications

While excluding drug use and dosage information, it is important to note that quinoline derivatives have been studied for their potential in medical applications. For example, derivatives of quinoline-3-carbonitrile have been investigated as inhibitors of human epidermal growth factor receptor-2 kinase, highlighting their potential in cancer treatment (Tsou et al., 2005).

properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)18-11(13,14)15/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYDWBVLWFLZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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